2'-Deoxy-8-methylthioadenosine
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Overview
Description
2’-Deoxy-8-methylthioadenosine is a purine nucleoside analog. It is a sulfur-containing nucleoside that is structurally similar to adenosine but with a methylthio group at the 8-position and a deoxy group at the 2’ position. This compound has garnered interest due to its potential biological and therapeutic applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-8-methylthioadenosine typically involves the modification of adenosine derivatives. One common method includes the introduction of a methylthio group at the 8-position of the purine ring, followed by the deoxygenation at the 2’ position. The reaction conditions often involve the use of methylthiolating agents and deoxygenating reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of 2’-Deoxy-8-methylthioadenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-8-methylthioadenosine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine nucleosides, depending on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxy-8-methylthioadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical tool.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
2’-Deoxy-8-methylthioadenosine exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes involved in nucleoside metabolism, such as methylthioadenosine phosphorylase.
Pathways Involved: The compound interferes with polyamine biosynthesis and DNA synthesis, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
2’-Deoxy-8-methylthioadenosine is unique compared to other nucleoside analogs due to its specific structural modifications. Similar compounds include:
5’-Deoxy-5’-methylthioadenosine: Another sulfur-containing nucleoside with similar biological activities.
S-adenosylmethionine: A precursor in the biosynthesis of methylthioadenosine with broader biological roles.
The uniqueness of 2’-Deoxy-8-methylthioadenosine lies in its specific modifications that confer distinct biochemical properties, making it a valuable compound in research and therapeutic applications.
Properties
Molecular Formula |
C11H15N5O3S |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
5-(6-amino-8-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-11-15-8-9(12)13-4-14-10(8)16(11)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
JLMAAIVZYXVKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
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